Eliglustat tartrate is a potent and selective inhibitor of glucosylceramide synthase (GCS), the first committed step in glycosphingolipid biosynthesis. [] This enzyme catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. [] Eliglustat tartrate acts as a substrate reduction therapy (SRT) by limiting the synthesis of glucosylceramide, the substrate of the deficient enzyme in Gaucher disease. [, , ] This allows the residual enzyme to effectively catabolize the reduced amount of glucosylceramide, mitigating the effects of the enzyme deficiency. [] It has been investigated extensively for its potential in treating lysosomal storage disorders, particularly Gaucher disease type 1 (GD1). [, , , ]
Eliglustat tartrate acts by inhibiting glucosylceramide synthase (GCS) in the Golgi complex. [] This inhibition reduces the synthesis of glucosylceramide, which is the precursor to various glycosphingolipids, including glucocerebroside. [, , ] In the context of Gaucher disease, where glucocerebroside accumulates due to enzyme deficiency, Eliglustat tartrate effectively reduces this accumulation by limiting its production. [, , ]
Eliglustat tartrate exhibits favorable pharmacokinetic properties, including good oral bioavailability. [] In healthy volunteers, it reached peak plasma concentrations approximately 2 hours after administration, with a half-life of about 6 hours. [] Its metabolism is influenced by CYP2D6 activity, with slower metabolizers exhibiting higher drug exposure. [] Specific details regarding other physical and chemical properties like solubility, melting point, etc., are not provided in the analyzed literature.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4